1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound that contains one nitrogen atom. This specific compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a benzyl group and a dimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine can be sourced from various chemical suppliers, including Benchchem, which offers detailed descriptions of its properties and synthesis methods. The compound is classified under the following categories:
The synthesis of 1-benzyl-3-(3,4-dimethoxyphenyl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often include:
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine features a complex structure characterized by:
The structural representation can be described as follows:
This molecular formula indicates the presence of 20 carbon atoms, 25 hydrogen atoms, and one nitrogen atom.
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-benzyl-3-(3,4-dimethoxyphenyl)piperidine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and leading to various physiological responses.
The binding affinity and selectivity towards specific targets can vary based on structural modifications and experimental conditions. Research into its mechanism is ongoing to elucidate its therapeutic potential.
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine typically exhibits:
The chemical properties include:
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine has several scientific applications:
Alzheimer's disease (AD) represents a multifaceted neurodegenerative crisis characterized by amyloid-β (Aβ) plaques, neurofibrillary tangles, cholinergic deficits, metal ion dyshomeostasis, and oxidative stress. This pathological convergence renders single-target therapies largely ineffective. Contemporary FDA-approved agents—acetylcholinesterase (AChE) inhibitors (e.g., donepezil) and NMDA antagonists (e.g., memantine)—offer symptomatic relief but fail to halt neurodegeneration. Recent monoclonal antibodies (e.g., lecanemab, donanemab) reduce Aβ burden yet face limitations: they primarily target late-stage aggregates and incur risks like amyloid-related imaging abnormalities (ARIA) [8]. Similarly, BACE1 inhibitors (e.g., verubecestat) reduce Aβ production but exhibit adverse effects including hepatotoxicity and cognitive worsening in clinical trials [8]. The annual cost of AD care in the US ($384 billion) and projected prevalence (13.8 million by 2060) underscore the urgency for mechanistically advanced therapeutics [6].
Piperidine, a saturated six-membered nitrogen heterocycle, constitutes a privileged scaffold in CNS drug design due to its favorable pharmacokinetic properties and structural versatility. Its conformational flexibility enables optimal target engagement, while the tertiary nitrogen facilitates protonation, enhancing blood-brain barrier (BBB) penetration. Notably, donepezil—a piperidine-based AChE inhibitor—remains a first-line AD drug, demonstrating the scaffold’s clinical validity [3]. Piperidine derivatives also exhibit intrinsic activity against diverse AD targets:
Table 1: Clinically Relevant Piperidine-Based Neurotherapeutics
Compound | Primary Target(s) | Therapeutic Indication | Structural Features | |
---|---|---|---|---|
Donepezil | AChE | Alzheimer’s disease | Benzylpiperidine, indanone | |
Raloxifene | Estrogen receptor | Cognitive decline | Benzylpiperidine ethoxy linkage | |
Risperidone | Dopamine/Serotonin receptors | Psychosis in dementia | Fluoropiperidine, benzisoxazole | |
Fluorinated Piperidines | AChE, α-Glucosidase | Dual AD/diabetes agents | Fluorinated aryl substituents | [3] [7] |
1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine exemplifies a rational MTDL design merging three pharmacophoric elements:
Table 2: Pharmacophoric Contributions of Substituents in Piperidine Hybrids
Pharmacophore | Molecular Interactions | Biological Effects | |
---|---|---|---|
Piperidine core | • Nitrogen protonation: Salt bridges with AChE gorge residues • Conformational flexibility: Adapts to multiple binding pockets | • Enhanced BBB permeability • Scaffold for multi-target engagement | |
Benzyl moiety | • Cation-π interactions with AChE CAS (Trp86) • Hydrophobic stacking with PAS residues | • Potent AChE inhibition (IC~50~ < 100 nM in optimized compounds) • Secondary π-stacking with Aβ | |
3,4-Dimethoxyphenyl | • H-bonding with Aβ via methoxy groups • Chelation of redox-active metals (Cu/Fe) • PAS occupancy in AChE | • Aβ aggregation inhibition (40–86%) • Metal homeostasis • BuChE selectivity modulation | [1] [4] [8] |
Molecular Model: Computational docking reveals a synergistic binding mode where:
This tripartite architecture positions 1-benzyl-3-(3,4-dimethoxyphenyl)piperidine as a prototype MTDL capable of concurrently addressing cholinergic deficits, Aβ toxicity, and metal-driven oxidative stress—validating the hybridization approach for next-generation AD therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1